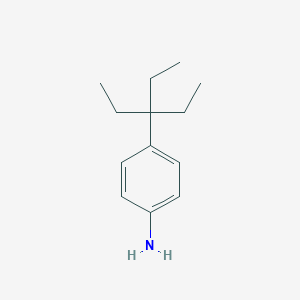

4-(1,1-Diethylpropyl)phenylamine

Descripción

4-(1,1-Diethylpropyl)phenylamine is a substituted aniline derivative characterized by a branched alkyl group (1,1-diethylpropyl) attached to the para position of the phenylamine core. Notably, compounds with similar alkyl-substituted aromatic amines are often studied for optoelectronic properties, pharmaceutical intermediates, or agrochemical precursors .

Propiedades

Fórmula molecular |

C13H21N |

|---|---|

Peso molecular |

191.31 g/mol |

Nombre IUPAC |

4-(3-ethylpentan-3-yl)aniline |

InChI |

InChI=1S/C13H21N/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10H,4-6,14H2,1-3H3 |

Clave InChI |

IJEHEKIXRBWUCL-UHFFFAOYSA-N |

SMILES |

CCC(CC)(CC)C1=CC=C(C=C1)N |

SMILES canónico |

CCC(CC)(CC)C1=CC=C(C=C1)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs in the Alkylphenol Class

identifies 4-(1,1-diethylpropyl)phenol (CAS 37872-24-5) as part of the alkylphenol family. While this compound is a phenol derivative (hydroxyl group) rather than a phenylamine (amine group), its structural similarity lies in the shared 1,1-diethylpropyl substituent. Key differences include:

Implications: The substitution of -NH₂ for -OH alters electronic properties and reactivity. Phenylamines are typically more nucleophilic, making them suitable for pharmaceutical synthesis, whereas phenols are often used as antioxidants or stabilizers .

Functional Analogs in Phenylamine Derivatives

describes 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)phenylamine (CAS 946740-86-9), a structurally complex phenylamine with phenoxy and trifluoromethyl substituents. Comparison highlights:

Implications : The trifluoromethyl group in CAS 946740-86-9 enhances lipophilicity and metabolic stability, whereas the 1,1-diethylpropyl group in the target compound may improve steric bulk, affecting binding interactions in biological systems .

Phosphoramidocyanidate Derivatives

lists compounds like 1,1-Diethylpropyl dimethylphosphoramidocyanidoate, which share the 1,1-diethylpropyl moiety but replace the phenylamine core with a phosphoramidocyanidate group. Key contrasts:

Research Findings and Gaps

- Structural similarity to alkylphenols () may warrant environmental hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.